Foreword: Unveiling the Therapeutic Potential of a Novel Pyranone Derivative
Foreword: Unveiling the Therapeutic Potential of a Novel Pyranone Derivative
An In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
The 4H-pyran-4-one scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of natural products and synthetically crafted molecules exhibiting a wide spectrum of biological activities. From the well-known kojic acid, with its established antimicrobial and tyrosinase-inhibiting properties, to more complex derivatives demonstrating potent anticancer and neuroprotective effects, this chemical core represents a fertile ground for drug discovery. This guide focuses on a specific, promising derivative: 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. While direct, extensive studies on this particular molecule are emerging, its structural features, combining the reactive pyranone ring with a morpholine moiety, suggest a rich and diverse pharmacological profile.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to be a self-validating system, providing not just a roadmap for investigation but also the underlying scientific rationale for the proposed experimental pathways. We will extrapolate from the well-documented activities of close structural analogs to build a comprehensive framework for evaluating the biological potential of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, with a focus on its anticancer, neuroprotective, and antimicrobial properties.
The 4H-Pyran-4-one Core: A Foundation of Diverse Bioactivity
The 4H-pyran-4-one ring system is a key pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. Its unique electronic and structural characteristics allow it to interact with a variety of biological targets. Derivatives of this scaffold have been reported to possess a broad range of therapeutic properties, including:
-
Anticancer Activity : Many pyran-based compounds exhibit cytotoxicity against various cancer cell lines.[1][2] A notable mechanism for some derivatives is the inhibition of key enzymes involved in cancer metabolism and progression.[3][4]
-
Neuroprotective Effects : The ability of certain pyranones to modulate neurotransmitter systems suggests their potential in treating neurodegenerative diseases.[5] A structurally similar compound, 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one, has been shown to inhibit the uptake of dopamine and gamma-aminobutyric acid (GABA), indicating a potential for antinociceptive and neuromodulatory effects.[6]
-
Antimicrobial Properties : The pyranone core is a constituent of compounds with demonstrated antibacterial and antifungal activities.[5] This makes it a target for the development of new anti-infective agents.
-
Anti-inflammatory and Antioxidant Effects : The scaffold is also associated with the ability to scavenge free radicals and modulate inflammatory pathways, suggesting its utility in conditions where oxidative stress and inflammation are implicated.[2]
The introduction of a morpholinomethyl group at the C2 position of the 5-hydroxy-4H-pyran-4-one core is a strategic chemical modification. The morpholine ring can improve physicochemical properties such as solubility and bioavailability, and it can also introduce new hydrogen bonding capabilities, potentially enhancing the molecule's interaction with biological targets.
Postulated Biological Activities and Investigative Strategies
Based on the extensive research on analogous compounds, we will now delve into the most probable biological activities of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one and outline detailed experimental protocols for their validation.
Anticancer Potential, with a Focus on Glioma
Scientific Rationale: Derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have shown remarkable efficacy against glioma cells.[3][4][7] A key mechanism identified is the inhibition of mutant isocitrate dehydrogenase 1 (IDH1), which leads to a reduction in the oncometabolite D-2-hydroxyglutarate (D-2HG).[4] The accumulation of D-2HG is a hallmark of a significant percentage of gliomas and contributes to cancer initiation and progression.[3][4][7] Given the structural similarity, it is highly plausible that 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one could exhibit similar antiglioma activity.
Experimental Workflow for Antiglioma Activity Assessment:
Caption: Workflow for assessing the antiglioma potential of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.
Detailed Experimental Protocols:
Protocol 2.1.1: Cytotoxicity Screening using MTT Assay
-
Cell Culture: Culture human glioma cell lines (e.g., U87-MG, HT1080) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old media with the media containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2.1.2: D-2HG Production Assay
-
Cell Culture and Treatment: Culture IDH1-mutant glioma cells (e.g., U87-MG with stable IDH1 R132H expression) and treat with various concentrations of the test compound for 24-48 hours.
-
Metabolite Extraction: Harvest the cells, wash with PBS, and extract intracellular metabolites using a methanol/water/chloroform extraction method.
-
D-2HG Quantification: Analyze the aqueous phase of the extract using a D-2-hydroxyglutarate assay kit (colorimetric or fluorometric) or by LC-MS/MS for precise quantification.
-
Data Analysis: Normalize the D-2HG levels to the total protein concentration or cell number and compare the levels in treated cells to the vehicle control.
Comparative Data of Analogous Compounds:
| Compound | Cell Line | IC50 (µM) | D-2HG Inhibition (at 1 µM) |
| Derivative 4a [3][7] | HT1080 | 1.43 | 86.3% |
| U87 | 4.6 | - |
Neuroprotective and Neuromodulatory Potential
Scientific Rationale: The structural analog, 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one, has been identified as an inhibitor of dopamine and GABA uptake.[6] This activity is significant as the dysregulation of these neurotransmitter systems is implicated in various neurological and psychiatric disorders. The morpholine moiety in our target compound may confer different selectivity and potency towards monoamine transporters. Therefore, evaluating the effect of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one on neurotransmitter uptake and its potential neuroprotective effects is a logical line of inquiry.
Signaling Pathway Implicated in Neuroprotection:
Caption: Postulated mechanism for the neuromodulatory effects of the target compound.
Detailed Experimental Protocols:
Protocol 2.2.1: Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for dopamine, cortex for GABA) by homogenization and differential centrifugation.
-
Uptake Assay: Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine or [³H]GABA) in the presence of varying concentrations of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one or known inhibitors (e.g., GBR12909 for DAT, tiagabine for GAT1).
-
Termination of Uptake: Stop the uptake reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.
Antimicrobial Activity
Scientific Rationale: The 4H-pyran-4-one scaffold is a common feature in many natural and synthetic antimicrobial agents.[5] The overall electronic properties of the ring and the potential for the molecule to chelate metal ions essential for microbial growth contribute to this activity. The morpholine substituent can also enhance antimicrobial effects by increasing cell permeability.
Detailed Experimental Protocols:
Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganisms in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis and Characterization
A plausible synthetic route for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one starts from the readily available kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).
Synthetic Scheme:
Caption: Proposed synthetic pathway for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.
This two-step synthesis involves the chlorination of the primary alcohol of kojic acid followed by nucleophilic substitution with morpholine. The final product should be purified by chromatography and its structure confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
Concluding Remarks and Future Directions
5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is a molecule of significant interest, standing at the intersection of a privileged scaffold and a functionally important substituent. The evidence from closely related analogs strongly suggests its potential as an anticancer, neuroprotective, and antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for a thorough investigation of these activities.
Future research should focus on a comprehensive in vitro evaluation as outlined, followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of further derivatives, will be crucial in optimizing the potency and selectivity of this promising compound for potential therapeutic development.
References
- Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(Suppl), 155–166.
- Al-Ostath, A., Al-Assar, Z., Ghaboun, N., & El-Sayed, M. (2022).
- Zhang, Y., Wang, L., Zhang, J., Li, Y., Wang, Y., & Li, J. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. MedChemComm, 9(4), 647–653.
- Zhang, Y., Wang, L., Zhang, J., Li, Y., Wang, Y., & Li, J. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. RSC Medicinal Chemistry, 9(4), 647-653.
-
PubChem. (n.d.). 4H-Pyran-4-one, 5-hydroxy-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, Y., Wang, L., Zhang, J., Li, Y., Wang, Y., & Li, J. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. MedChemComm, 9(4), 647-653.
- Wilson, V. S., & Lambright, C. (2002). Cell-based assays for screening androgen receptor ligands. Toxicology Letters, 126(1), 1-13.
- Al-Ostath, A., Al-Assar, Z., Ghaboun, N., & El-Sayed, M. (2022).
-
PubChem. (n.d.). Pharmaceutical compositions. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, H., Wang, Y., Li, J., Wang, L., & Zhang, Y. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(23), 8235.
- Google Patents. (n.d.). US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe.
- Sbardella, G., et al. (2012). Design, synthesis and biological evaluation of 5-hydroxy, 5-substituted-pyrimidine-2,4,6-triones as potent inhibitors of gelatinases MMP-2 and MMP-9. European Journal of Medicinal Chemistry, 58, 248-257.
- Google Patents. (n.d.). US9035044B2 - L-proline and citric acid co-crystals of (2S, 3R, 4R, 5S,6R)-2-(3-((5-(4-fluorophenyl)thiopen-2-yl)methyl)4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.
- Google Patents. (n.d.). US5273995A - [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof.
- Balamurugan, K., Sakthidevan, K., & Karthikeyan, J. (2013). In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina. Asian Pacific Journal of Tropical Biomedicine, 3(11), 890–894.
-
Ichor Life Sciences. (n.d.). Cell Based Assays Services. Retrieved from [Link]
Sources
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
